molecular formula C13H11ClN4O B604762 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol CAS No. 1081115-11-8

2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol

Cat. No. B604762
M. Wt: 274.7g/mol
InChI Key: ZMFRHLPQJVSFMW-UHFFFAOYSA-N
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Description

The compound “2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol” belongs to the class of organic compounds known as pyrazolopyridazines. These are polycyclic aromatic compounds containing a pyrazole ring fused to a pyridazine ring. Pyrazole is a five-membered aromatic ring with three carbon atoms, and two adjacent nitrogen centers. Pyridazine is a six-membered ring with four carbon atoms and two adjacent nitrogen atoms.



Synthesis Analysis

The synthesis of such compounds generally involves the reaction of a suitable precursor with a reagent that introduces the pyrazolo[3,4-d]pyridazine ring system. The precursor could be a compound containing a pyridazine ring, which is then reacted with a reagent to introduce the pyrazole ring. Alternatively, the precursor could contain a pyrazole ring, which is then reacted to introduce the pyridazine ring. The exact synthesis route would depend on the specific reagents and conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused pyrazolo[3,4-d]pyridazine ring system. The presence of the chlorophenyl group at the 2-position and the hydroxyl group at the 7-position would also be key features of the molecular structure. The two methyl groups at the 3 and 4 positions would add to the complexity of the structure.



Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present in the molecule. The hydroxyl group could be involved in reactions such as esterification or ether formation. The chlorophenyl group could undergo reactions typical of aromatic halides, such as nucleophilic aromatic substitution.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, boiling point, and stability would need to be determined experimentally.


Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would need to be assessed through appropriate testing.


Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or industry. This could involve testing its biological activity, optimizing its synthesis, or investigating its mechanism of action.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and specific analysis, more information or experimental data would be needed.


properties

IUPAC Name

2-(2-chlorophenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-7-11-8(2)18(10-6-4-3-5-9(10)14)17-12(11)13(19)16-15-7/h3-6H,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFRHLPQJVSFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NNC(=O)C2=NN1C3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol

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